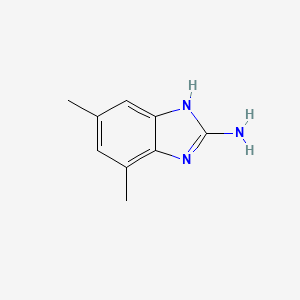

4,6-Dimethyl-1H-benzimidazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4,6-Dimethyl-1H-benzimidazol-2-amine” is a derivative of benzimidazole . Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety . They have been extensively explored for their pharmacological properties and are potent inhibitors of various enzymes involved in a wide range of therapeutic uses .

Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . The first benzimidazole was prepared in 1872 by Hoebrecker, who obtained 2,5 (or 2,6)-dimethylbenzimidazole by the reduction of 2-nitro-4-methylacetanilide .Molecular Structure Analysis

Benzimidazole is formed by the fusion of benzene and imidazole moiety . The numbering system according to the IUPAC is depicted in Figure 1 .Chemical Reactions Analysis

Benzimidazole compounds have been found to be efficient over a large range of polymers and small molecule derivatives . They are commercially available, soluble in established processing solvents, and generally considered to be air stable .Physical And Chemical Properties Analysis

Benzimidazole compounds are known for their excellent properties, like increased stability, bioavailability, and significant biological activity . They are highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación

Hematology Stains

2-Amino-5,7-dimethylbenzimidazole: is utilized in hematology for staining blood smears. It serves as a component in certain stains that are used to differentiate and identify blood cell types, which is crucial for diagnosing various blood disorders .

Pharmacological Profile

This compound is part of the benzimidazole class, which has a wide range of pharmacological applications. It’s structurally similar to nucleotides, allowing it to interact with biopolymers in living systems. Benzimidazoles, including 2-Amino-5,7-dimethylbenzimidazole , have been explored for their antidiabetic, anticancer, antimicrobial, antiparasitic, analgesic, antiviral, and antihistamine properties. They are also used in treating cardiovascular diseases, neurological disorders, endocrinological issues, ophthalmological conditions, and more .

Anti-inflammatory Properties

Research has indicated that derivatives of benzimidazole, which would include 2-Amino-5,7-dimethylbenzimidazole , can exhibit anti-inflammatory properties. These compounds have been compared favorably to other anti-inflammatory drugs, suggesting potential for development into new medications .

Analgesic Effects

Benzimidazole derivatives have been shown to possess analgesic properties, providing pain relief in various conditions. This makes 2-Amino-5,7-dimethylbenzimidazole a candidate for further research into pain management solutions .

Antipyretic Uses

The antipyretic effects of benzimidazole compounds mean they can reduce fever. This application is particularly relevant in the development of treatments for conditions that cause elevated body temperatures .

Enzyme Inhibition

2-Amino-5,7-dimethylbenzimidazole: has been identified as a potent inhibitor of various enzymes. This is significant in therapeutic uses where enzyme activity needs to be controlled or modulated to treat diseases .

Vitamin B12 Activity

Historically, benzimidazole derivatives have been found to have vitamin B12-like activity. This suggests that 2-Amino-5,7-dimethylbenzimidazole could play a role in synthesizing analogs that mimic or enhance the activity of vitamin B12, which is vital for maintaining healthy nerve cells and red blood cells .

Stability and Bioavailability in Drug Development

The benzimidazole class is known for its increased stability and bioavailability, which are desirable properties in drug development. This means that 2-Amino-5,7-dimethylbenzimidazole could be used to create more effective and stable pharmaceuticals .

Mecanismo De Acción

Target of Action

The primary target of 2-Amino-5,7-dimethylbenzimidazole, also known as 4,6-Dimethyl-1H-benzimidazol-2-amine, is the Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase . This enzyme plays a crucial role in the synthesis of alpha-ribazole-5’-phosphate from nicotinate mononucleotide (NAMN) and 5,6-dimethylbenzimidazole (DMB) .

Mode of Action

It is known that the compound interacts with its target enzyme, leading to changes in the enzyme’s activity . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .

Biochemical Pathways

The compound affects the biochemical pathway involving the synthesis of alpha-ribazole-5’-phosphate This pathway is crucial for the functioning of various biological processes

Pharmacokinetics

Benzimidazoles, in general, are known for their excellent properties, like increased stability, bioavailability, and significant biological activity .

Result of Action

Benzimidazoles have been found to exhibit a wide range of biological activities including antibacterial, antifungal, analgesic, and cardiovascular in addition to anticancer activities .

Action Environment

It is known that benzimidazoles are stable compounds and their action can be influenced by various factors such as ph, temperature, and the presence of other compounds .

Direcciones Futuras

Benzimidazole compounds have been intensively studied for their potential as a new generation of anticancer agents . The bioactivities of benzimidazole compounds can be further improved by changing its functional groups on the core structure . This has led to the production of many commercially available anticancer drugs based on the benzimidazole skeleton . Therefore, there is a great interest in the development of new drugs based on the benzimidazole moiety .

Propiedades

IUPAC Name |

4,6-dimethyl-1H-benzimidazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-5-3-6(2)8-7(4-5)11-9(10)12-8/h3-4H,1-2H3,(H3,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIBRJYQGDNOFEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)NC(=N2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80597423 |

Source

|

| Record name | 4,6-Dimethyl-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dimethyl-1H-benzimidazol-2-amine | |

CAS RN |

67469-39-0 |

Source

|

| Record name | 4,6-Dimethyl-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1286436.png)

![3-bromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1286446.png)